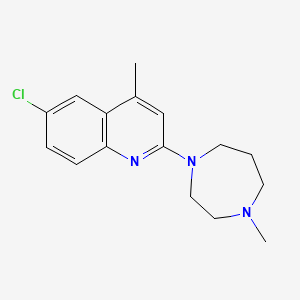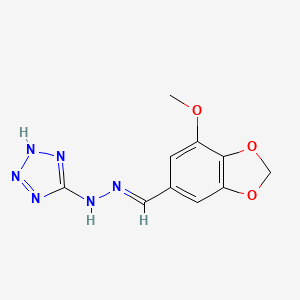
6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
Descripción general
Descripción
6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring and a diazepan ring, which makes it a unique compound with diverse properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease progression. It has also been shown to interact with DNA and RNA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is its versatility, which makes it a valuable tool for researchers in various fields. However, its synthesis can be challenging, which may limit its widespread use in certain applications.
Direcciones Futuras
There are several future directions for research on 6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline, including:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of more efficient and scalable synthesis methods.
3. Exploration of its potential applications in materials science, such as in the development of new sensors and catalysts.
4. Investigation of its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
5. Evaluation of its safety and toxicity profile in animal models.
6. Development of derivatives with improved pharmacological properties.
In conclusion, this compound is a promising compound with diverse properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
6-chloro-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c1-12-10-16(20-7-3-6-19(2)8-9-20)18-15-5-4-13(17)11-14(12)15/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHNKRWHPMOGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine oxalate](/img/structure/B3867542.png)
![ethyl 7-methyl-2-(4-methylbenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867552.png)
![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3867560.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-propylurea](/img/structure/B3867567.png)

![N'',N'''-bis[4-(diethylamino)benzylidene]carbonohydrazide](/img/structure/B3867585.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3867604.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3867607.png)
![methyl 5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867624.png)
